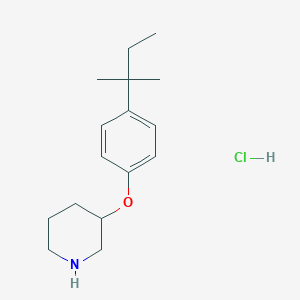![molecular formula C20H34ClNO B1397675 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1220021-32-8](/img/structure/B1397675.png)
4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride
描述
4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is an organic compound consisting of a phenoxy moiety with di-tert-butyl groups and a piperidine core linked through a methylene bridge. As a hydrochloride salt, it forms a crystalline structure and is often used in various chemical reactions and biological studies.
准备方法
The synthesis of 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride typically involves a multistep process:
Phenoxy Group Formation
The initial step involves the formation of the phenoxy group, where 2,4-di-tert-butylphenol reacts with a suitable chloromethylating agent under basic conditions to form 2,4-di-tert-butylphenoxymethyl chloride.
Piperidine Integration
This intermediate is then reacted with piperidine in the presence of a base like sodium hydride to form the desired piperidine derivative.
Hydrochloride Salt Formation
Finally, the free base of the compound is converted to its hydrochloride salt through a reaction with hydrochloric acid.
In an industrial setting, the production might involve similar steps but scaled up and optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions meticulously.
化学反应分析
The compound undergoes a variety of chemical reactions:
Oxidation
It can be oxidized, particularly at the piperidine nitrogen, to form N-oxides. Reagents like hydrogen peroxide or meta-chloroperbenzoic acid are typically used.
Reduction
Reduction can lead to the formation of secondary amines from the piperidine ring using reagents like lithium aluminum hydride.
Substitution
The methylene bridge provides a reactive site for nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common reagents include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Major products depend on the reaction conditions but can include N-oxide derivatives, secondary amines, and various substituted products.
科学研究应用
4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride has numerous applications:
Chemistry
Used as an intermediate in organic synthesis, particularly in the development of novel piperidine-based compounds.
Biology
Employed in the study of biological pathways and as a tool in medicinal chemistry for developing receptor ligands.
Medicine
Industry
Used in materials science for the development of polymers and other advanced materials.
作用机制
The exact mechanism of action depends on its application but often involves interaction with biological receptors or enzymes. In medicinal chemistry, it may act on neural receptors, influencing neurotransmitter release and signaling pathways. Its structural features enable it to interact selectively with specific molecular targets, modulating their activity.
相似化合物的比较
Compared to other piperidine derivatives:
Unique Structural Features
The presence of the di-tert-butylphenoxy group provides significant steric hindrance, influencing its reactivity and biological interactions.
Similar Compounds
Other piperidine-based compounds like piperidine hydrochloride and 4-phenylpiperidine hydrochloride share some similarities but lack the unique bulky phenoxy substituent.
Overall, 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is distinguished by its sterically hindered structure, leading to unique reactivity and applications in various scientific fields.
属性
IUPAC Name |
4-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.ClH/c1-19(2,3)16-7-8-18(17(13-16)20(4,5)6)22-14-15-9-11-21-12-10-15;/h7-8,13,15,21H,9-12,14H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQWSJMDSZMPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397592.png)
![4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397594.png)
![2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397595.png)
![2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397596.png)
![3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397599.png)
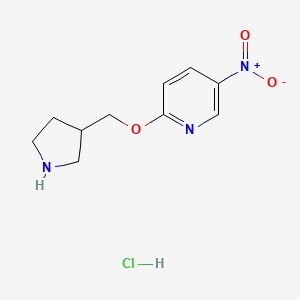
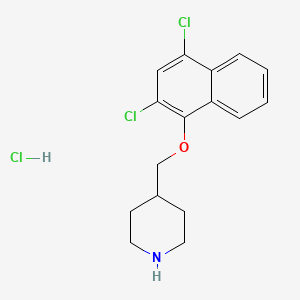
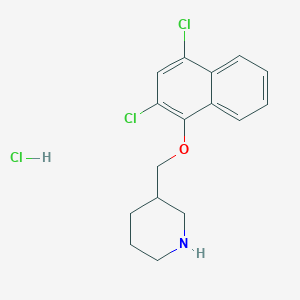
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397608.png)
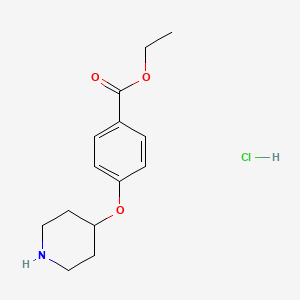
![1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397612.png)
![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)
![3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397614.png)
